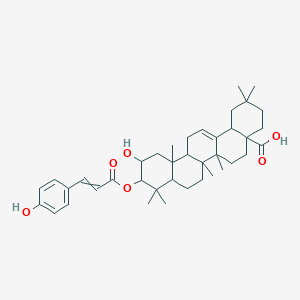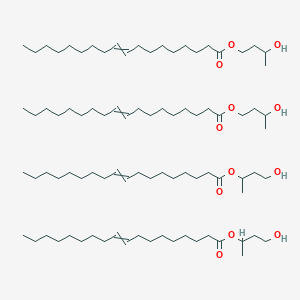
4-Hydroxybutan-2-yl octadec-9-enoate;3-hydroxybutyl octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate are organic compounds that belong to the class of fatty acid esters. These compounds are characterized by the presence of a long hydrocarbon chain (octadec-9-enoate) esterified with a hydroxybutyl group. They are often used in various industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 4-hydroxybutan-2-one or 3-hydroxybutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of these esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified.
化学反応の分析
Types of Reactions
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Octadec-9-enoic acid and butanoic acid derivatives.
Reduction: Octadec-9-enol and butanol derivatives.
Substitution: Various ethers and esters depending on the substituent used.
科学的研究の応用
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in lipid metabolism and as potential bioactive compounds.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of lubricants, surfactants, and cosmetics.
作用機序
The mechanism of action of these esters involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, affecting cellular processes. Additionally, they may inhibit or activate specific enzymes involved in lipid metabolism, leading to various biological effects .
類似化合物との比較
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar hydrocarbon chain but without the ester group.
4-Hydroxybutan-2-one: A ketone with a similar hydroxybutyl group but without the long hydrocarbon chain.
3-Hydroxybutanol: An alcohol with a similar hydroxybutyl group but without the long hydrocarbon chain.
Uniqueness
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate are unique due to their combination of a long hydrocarbon chain and a hydroxybutyl group. This structure imparts unique physicochemical properties, such as enhanced solubility in organic solvents and specific biological activities .
特性
分子式 |
C88H168O12 |
|---|---|
分子量 |
1418.3 g/mol |
IUPAC名 |
4-hydroxybutan-2-yl octadec-9-enoate;3-hydroxybutyl octadec-9-enoate |
InChI |
InChI=1S/4C22H42O3/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23;2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-21(2)19-20-23/h4*10-11,21,23H,3-9,12-20H2,1-2H3 |
InChIキー |
NTHKRDIUQCILKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CCO.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)

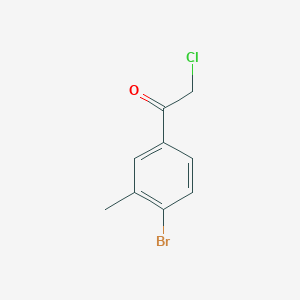
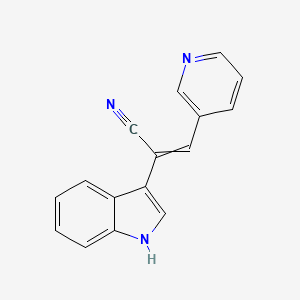
![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)

![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)

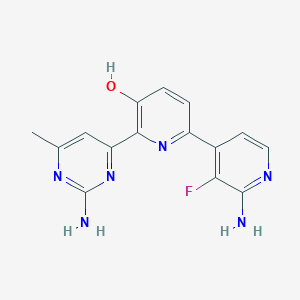
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
